molecular formula C20H15Cl2NO4S B2964220 5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid CAS No. 735322-07-3

5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid

Cat. No.: B2964220
CAS No.: 735322-07-3
M. Wt: 436.3
InChI Key: FIGVHVKELRTVRV-UHFFFAOYSA-N
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Description

5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid is a halogenated benzoic acid derivative characterized by a sulfamoyl bridge linking a benzyl-(4-chlorophenyl) group to a 2-chlorobenzoic acid backbone. This compound’s structural complexity arises from the sulfonamide group (-SO₂N-) and dual chlorine substitutions, which confer distinct electronic and steric properties.

Properties

IUPAC Name

5-[benzyl-(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO4S/c21-15-6-8-16(9-7-15)23(13-14-4-2-1-3-5-14)28(26,27)17-10-11-19(22)18(12-17)20(24)25/h1-12H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGVHVKELRTVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoic acid with benzyl chloride in the presence of a base to form benzyl 2-chlorobenzoate. This intermediate is then reacted with 4-chlorophenylsulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include benzyl chloride, 2-chlorobenzoic acid, and 4-chlorophenylsulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions

5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The nitrooxy acetoxy group in Compound 5c introduces NO-donor capabilities, a feature absent in the target compound . The 1,3,4-oxadiazole moiety in LMM5 enhances antifungal activity, likely due to improved membrane permeability . The thiazolidinone group in the derivative from contributes to anticancer activity via apoptosis induction.

Chlorine Substitution :

  • Dual chlorine atoms in the target compound and 5c may enhance electrophilicity and binding to hydrophobic protein pockets.

Pharmacological and Physicochemical Properties

Property Target Compound Compound 5c LMM5
LogP (Predicted) ~4.2 (high lipophilicity) ~3.8 ~3.5
Solubility Low in aqueous media Moderate (due to NO group) Low (requires surfactants)
Thermal Stability Stable up to ~200°C (estimated) Decomposes at ~95°C Stable at room temperature

Biological Activity

5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and various case studies that highlight its efficacy against different biological targets.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H15_{15}Cl2_{2}NO4_{4}S
  • Molecular Weight : 436.31 g/mol
  • CAS Number : 735322-07-3
  • Purity : Minimum 95% .

The biological activity of this compound is attributed to several mechanisms:

  • Antibacterial Action : The compound exhibits moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : It has shown significant inhibitory effects on acetylcholinesterase (AChE) and urease, making it a candidate for treating conditions like Alzheimer's disease and urinary tract infections .
  • Antitumor Properties : Preliminary studies indicate potential anticancer activity, with mechanisms involving the disruption of cancer cell proliferation pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong against Salmonella typhi, etc.
Enzyme InhibitionStrong AChE and urease inhibition
AntitumorInhibits cell proliferation in cancer models
HypoglycemicPotential effects on glucose metabolism

Antibacterial Efficacy

In a study evaluating the antibacterial properties of various sulfamoyl compounds, this compound demonstrated significant activity against multiple bacterial strains. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis .

Enzyme Inhibition Studies

Research has shown that this compound effectively inhibits AChE, which is crucial in the management of neurodegenerative diseases. The inhibition was quantified using standard enzymatic assays, revealing an IC50_{50} value indicative of strong enzyme interaction .

Antitumor Activity

A series of in vitro studies assessed the anticancer potential of this compound on various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an antitumor agent. Further molecular docking studies revealed favorable binding interactions with key proteins involved in cancer progression .

Q & A

Q. How can researchers evaluate the compound’s ecotoxicological impact on non-target organisms?

  • Methodological Answer : Use tiered testing:
  • Acute toxicity : Daphnia magna immobilization assay (OECD 202).
  • Chronic toxicity : Algal growth inhibition (OECD 201) or zebrafish embryo toxicity (FET test).
  • Bioaccumulation : Measure BCF values in fathead minnows or earthworms .

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